1,3-Di(2-furyl)-2-propen-1-one

Description

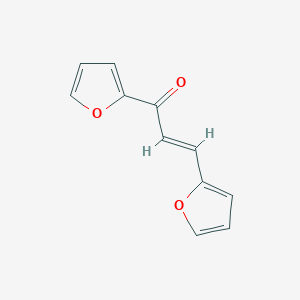

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSUJEFIWCHVLJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876663 | |

| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-76-9 | |

| Record name | MLS002638597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established and Innovative Synthetic Routes for 1,3-Di(2-furyl)-2-propen-1-one

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of this compound and its analogs. scispace.comnih.govunair.ac.id This reaction involves the base-catalyzed condensation of an appropriate ketone and an aromatic aldehyde. byjus.com

Mechanistic Insights into Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between a ketone or an aldehyde possessing an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. byjus.compraxilabs.com The reaction is named after its pioneers, Rainer Ludwig Claisen and J. G. Schmidt. praxilabs.com

The mechanism proceeds through the following key steps:

Enolate Formation: A strong base removes an alpha-proton from the ketone (in this case, 2-acetylfuran) to form a resonance-stabilized enolate ion. byjus.comlibretexts.org

Nucleophilic Attack: The nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (2-furaldehyde). praxilabs.comlibretexts.org

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate. praxilabs.com

Dehydration: The intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, this compound, where the double bond is conjugated with both the furan (B31954) rings and the carbonyl group. praxilabs.com

The Claisen-Schmidt condensation is a versatile and widely used method for synthesizing chalcones due to its simplicity and effectiveness. scispace.comunair.ac.id However, conventional methods can sometimes lead to side reactions, sticky product formation, and the need for excessive solvents. jmpas.com To address these issues, modified protocols have been developed. These modifications often involve careful control of reactant addition rates and strict temperature regulation to enhance synthetic utility and product purity. jmpas.com

Quantitative yields have been reported in solvent-free Claisen-Schmidt reactions using sodium hydroxide (B78521) as the base. wikipedia.org The use of microwave irradiation has also been shown to shorten reaction times and improve efficiency. unair.ac.id

Alternative Synthetic Pathways and Precursor Derivatization

While the Claisen-Schmidt condensation is the most common method, other synthetic strategies and precursor modifications have been explored for the synthesis of chalcones and their analogs. These can include:

Meerwein Arylation: In some cases, the precursor aldehyde, such as 5-aryl-2-furan-2-carbaldehyde, can be synthesized via a catalytic Meerwein arylation of furfural (B47365) with an arenediazonium salt. semanticscholar.org This derivatized aldehyde can then be condensed with an acetophenone (B1666503) to yield the desired chalcone (B49325). semanticscholar.org

Grignard Reaction: An alternative approach for synthesizing 1,3-diphenyl-2-propen-1-one derivatives involves the Grignard reaction of an aldehyde followed by oxidation of the resulting secondary alcohol. nih.govresearchgate.net This strategy could potentially be adapted for the synthesis of furan-containing chalcones.

Oxidative Furan Dearomatization/Cyclization: A novel one-pot synthesis of substituted furans has been developed involving the oxidative furan dearomatization of Michael adducts followed by cyclization. nih.gov This method provides a route to functionalized furan rings that could be incorporated into chalcone structures.

Catalytic Systems in the Synthesis of this compound and Analogues

The choice of catalyst plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis of this compound and related chalcones. Research has explored both heterogeneous and homogeneous catalytic systems to optimize the reaction.

Heterogeneous and Homogeneous Catalysis for Enhanced Efficiency

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. bas.bg

Heteropolyacids (HPAs): HPAs, such as those with Keggin and Wells-Dawson structures, have been successfully employed as solid acid catalysts for the synthesis of 1,3-diaryl-2-propen-1-ones. bas.bgasianpubs.org They exhibit strong Brønsted acidity, approaching superacidic levels, and can be reused without significant loss of activity. mdpi.com For instance, H6[P2W18O62] has been shown to be a highly effective catalyst, demonstrating higher activity than conventional acids like sulfuric acid. bas.bg

Zeolites: Zeolites, such as H-form zeolite-Y, have been used as solid acid catalysts for the synthesis of pyrroles from bio-derived furans, demonstrating their potential in reactions involving furan rings. researchgate.net

Metal Oxides: Simple metal oxides can also act as catalysts. For example, the amination of furan to pyrrole (B145914) can be promoted by solid acid catalysts like SiO2-Al2O3. researchgate.net

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more challenging, they often offer high activity and selectivity.

Alkali Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used as base catalysts in the conventional Claisen-Schmidt condensation. scispace.comunair.ac.id They are effective in deprotonating the ketone to form the reactive enolate.

Tripotassium Phosphate (K3PO4): This has been used as an alternative and efficient catalyst for the Claisen-Schmidt condensation, offering a simple and efficient procedure with good yields. researchgate.net

Principles of Green Chemistry in Optimized Synthetic Strategies

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. mdpi.com Key strategies include:

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions, is a primary goal. bas.bgfrontiersin.org For example, high yields of chalcones have been achieved in solvent-free reactions and by using ethanol as a green solvent. wikipedia.orgnih.gov

Atom Economy: The Diels-Alder reaction, which can be used in the chemistry of furan derivatives, is an excellent example of a "green" process with 100% atom economy. mdpi.com

Use of Recyclable Catalysts: Heterogeneous catalysts like heteropolyacids and zeolites are highly desirable due to their reusability, which reduces waste and cost. bas.bgmdpi.com

Energy Efficiency: The use of microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. unair.ac.idnih.gov

Process Optimization for Yield Enhancement and Reaction Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. For instance, in the acetalization of furfural, optimizing the loading of phosphotungstic acid was crucial for achieving a high yield. asianpubs.org

Reaction Temperature: Temperature control is essential. While some reactions proceed well at room temperature, others may require heating to achieve a reasonable rate. jmpas.combas.bg However, excessively high temperatures can lead to side reactions and reduced selectivity. researchgate.net

Reaction Time: Monitoring the reaction progress, often by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize product formation and minimize by-product generation. jmpas.comnih.gov

Solvent Choice: The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. bas.bg Solvent-free conditions have proven to be highly effective in some cases. wikipedia.orgbas.bg

Reactant Stoichiometry: The molar ratio of the ketone and aldehyde can be adjusted to optimize the yield and prevent self-condensation of the ketone. jmpas.com

A modified Claisen-Schmidt protocol that emphasizes precise control over the sequence and rate of reactant addition, along with strict temperature regulation, has been shown to be highly versatile and efficient, avoiding common issues like side reactions and low yields. jmpas.com

Advanced Mechanistic Elucidation of Reaction Dynamics

The formation of this compound, a furan-containing chalcone, through the Claisen-Schmidt condensation of 2-acetylfuran (B1664036) and furfural, involves a series of intricate molecular interactions and transformations. A deeper understanding of the reaction dynamics can be achieved through a combination of computational modeling and kinetic studies. These approaches provide insights into the electronic structure of the molecule and the energy profile of the reaction pathway.

Computational Insights into Molecular Structure and Reactivity

Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural and electronic properties of chalcones. While specific DFT studies on this compound are limited, research on the closely related (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one provides valuable analogous data. These computational analyses offer a theoretical framework for understanding the molecule's reactivity.

The optimized geometry of these chalcones reveals a largely planar structure, which facilitates electronic delocalization across the α,β-unsaturated ketone system. This planarity is crucial for the molecule's stability and its chromophoric properties. Crystallographic studies of (E)-1,3-Di(2-furyl)-2-propen-1-one confirm that the molecule is nearly planar, with slight dihedral angles between the two furan rings. researchgate.net

Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For chalcone derivatives, substituents on the aromatic rings can modulate this energy gap. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the energy gap and enhance reactivity.

The molecular electrostatic potential (MEP) map is another powerful tool derived from computational studies. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In chalcones, the carbonyl oxygen typically represents the most negative potential (nucleophilic site), while the carbonyl carbon and the β-carbon of the enone system are relatively electron-deficient (electrophilic sites). This distribution governs the regioselectivity of nucleophilic and electrophilic attacks.

Table 1: Crystallographic Data for (E)-1,3-Di(2-furyl)-2-propen-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.031 (1) |

| b (Å) | 10.518 (1) |

| c (Å) | 15.688 (2) |

| β (°) | 108.85 (1) |

| Volume (ų) | 1723.3 (3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.455 |

| Dihedral Angle (Ring 1/Ring 2) | 10.43 (6)°, 11.59 (7)° |

This interactive table provides key crystallographic parameters for the title compound.

Kinetic Analysis of the Condensation Reaction

Kinetic studies of the Claisen-Schmidt condensation provide quantitative data on reaction rates and activation energies, offering insights into the reaction mechanism. The synthesis of chalcones is a multi-step process, typically involving the formation of an enolate from the ketone, followed by its nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.

A study on the Claisen-Schmidt condensation of furfural with acetophenone, a reaction analogous to the synthesis of this compound, revealed that the reaction kinetics follow the Langmuir-Hinshelwood-Hougen-Watson mechanism. rsc.org This model suggests that the reaction occurs on the surface of the catalyst, with the adsorption of reactants being a key step. The study determined the apparent activation energy for the formation of 3-(furan-2-yl)-1-phenylprop-2-en-1-one to be 12.5 kcal mol⁻¹. rsc.org This value provides an estimate of the energy barrier that must be overcome for the reaction to proceed.

Table 2: Kinetic Data for the Analogous Condensation of Furfural and Acetophenone rsc.org

| Parameter | Value |

| Reaction | Furfural + Acetophenone → 3-(furan-2-yl)-1-phenylprop-2-en-1-one |

| Kinetic Model | Langmuir-Hinshelwood-Hougen-Watson |

| Apparent Activation Energy (Ea) | 12.5 kcal mol⁻¹ |

This interactive table summarizes the kinetic findings for a closely related chalcone synthesis.

Chemical Reactivity and Advanced Reaction Studies

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Carbonyl System

The core of 1,3-di(2-furyl)-2-propen-1-one's reactivity lies in its α,β-unsaturated carbonyl system, which is a classic Michael acceptor. This system is polarized due to the electron-withdrawing nature of the carbonyl group, making the β-carbon electron-deficient and thus a prime target for nucleophiles.

Nucleophilic Addition: The conjugate or 1,4-addition of nucleophiles is a characteristic reaction. For instance, the synthesis of precursor molecules for related furan-containing propenones often involves the Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds nih.gov. This highlights the susceptibility of the β-carbon to attack by nucleophiles. Common nucleophiles in these reactions include amines, thiols, and carbanions.

Electrophilic Addition: The electron-rich double bond can also undergo electrophilic addition. In the presence of strong Brønsted or Lewis acids, the carbonyl oxygen is protonated, which further enhances the electrophilicity of the conjugated system. Studies on related 3-(furan-2-yl)propenoic acids have shown that in superacids like trifluoromethanesulfonic acid (TfOH), the molecule becomes "superelectrophilically activated." This activation facilitates the hydroarylation of the carbon-carbon double bond nih.gov. In these activated species, a positive charge is significantly delocalized from the carbonyl group into the double bond and the furan (B31954) ring, revealing a high electrophilic reactivity nih.gov. While typical electrophilic additions like halogenation can occur, the presence of the furan rings introduces competing reaction pathways.

| Reaction Type | Attacking Species | Site of Attack | Description | Typical Reagents |

| Nucleophilic Addition (Michael) | Nucleophile (Nu⁻) | β-carbon | 1,4-conjugate addition to the enone system. | Amines, Thiols, Enolates, Grignard reagents |

| Electrophilic Addition | Electrophile (E⁺) | C=C double bond, Furan Ring | Addition across the double bond, often activated by protonation of the carbonyl oxygen. | Halogens (Br₂, Cl₂), Strong Acids (HBr, TfOH) |

Cycloaddition Reactions and Heterocycle Annulation Strategies

The conjugated structure of this compound, particularly the furan moieties, makes it a valuable substrate for cycloaddition reactions to construct more complex heterocyclic systems.

Diels-Alder Reactions: The furan ring is a well-established diene for [4+2] cycloaddition, or Diels-Alder reactions. This reaction provides an atom-economic pathway to form oxabicyclic systems mdpi.com. The enone double bond within the this compound structure, or external dienophiles, can react with one or both furan rings. However, the aromatic character of furan makes it less reactive than acyclic dienes, and the resulting cycloadditions are often reversible mdpi.com. Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile and improve reaction yields and selectivity mdpi.com.

1,3-Dipolar Cycloadditions: The double bond of the propenone bridge can act as a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for synthesizing five-membered heterocycles semanticscholar.org. For example, reaction with azomethine ylides can yield substituted pyrrolidines, while nitrile oxides can produce isoxazolines. The regioselectivity of these additions is governed by the electronic properties of both the dipole and the dipolarophile nih.govnsc.ru.

Heterocycle Annulation: Annulation refers to the formation of a new ring onto an existing one. In the context of this compound, reactions that engage the α,β-unsaturated ketone can lead to fused heterocyclic systems. For example, condensation with hydrazine or substituted hydrazines can yield pyrazolines. Similarly, reaction with hydroxylamine can form isoxazolines, and condensation with urea (B33335) or thiourea can lead to pyrimidine or thiopyrimidine derivatives. These strategies are fundamental in medicinal chemistry for generating diverse molecular scaffolds.

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical properties of this compound are dictated by its extended π-conjugated system and the presence of heteroatoms. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of such molecules.

Studies on analogous chalcones, such as 1-ferrocenyl-3-phenyl-2-propen-1-one, show that the conjugated system is electrochemically active researchgate.net. The reduction process typically involves the α,β-unsaturated ketone. The initial step is often a one-electron reduction to form a radical anion, which may be followed by further reduction or dimerization. The precise reduction potential is sensitive to the substituents on the aromatic rings and the solvent system used.

The oxidation potential is generally associated with the furan rings. The electrochemical oxidation of furans has been studied in the context of converting biomass-derived furfural (B47365) into valuable chemicals digitellinc.combohrium.com. The oxidation of furfuryl alcohols, for example, can be achieved electrochemically researchgate.net. For this compound, the oxidation would likely involve one of the furan rings, leading to the formation of a radical cation, which could then undergo subsequent reactions.

The table below summarizes the expected electrochemical behavior based on related compounds.

| Process | Affected Moiety | Mechanism | Influencing Factors |

| Reduction | α,β-Unsaturated Ketone | Stepwise electron transfer, formation of radical anion | Substituents, Solvent, pH |

| Oxidation | Furan Ring(s) | Formation of radical cation | Substituents, Electrode Material |

Photochemical Transformations and Photoisomerization Studies

Upon absorption of UV light, conjugated systems like this compound can undergo various photochemical transformations.

cis-trans Isomerization: The most common photochemical reaction for α,β-unsaturated ketones is reversible cis-trans isomerization around the carbon-carbon double bond. The molecule is typically synthesized as the more stable trans (or E) isomer. Irradiation with light of an appropriate wavelength can promote an electron to a π* antibonding orbital, which reduces the double-bond character and allows for rotation to the cis (Z) isomer. Studies on similar systems, like 1,4-diphenyl-1,3-butadiene, have explored the detailed mechanisms of such isomerizations rsc.org.

[2+2] Cycloaddition: Another potential photochemical reaction is the [2+2] cycloaddition or dimerization, where two molecules react to form a cyclobutane ring. Research on trans-3-(2-furyl)acrylic acid, a related furan derivative, has demonstrated its ability to dimerize under UV irradiation to form a di-2-furanyl-cyclobutanedicarboxylic acid und.edu. This suggests that this compound could undergo similar photodimerization.

Furan Ring Rearrangement: The photochemistry of furan itself is complex and can involve ring contraction netsci-journal.com. However, studies have noted that the presence of carbonyl and olefinic substituents on the furan ring can inhibit certain photoisomerization pathways netsci-journal.com. Therefore, while rearrangements are possible, they may be less favored compared to isomerization or cycloaddition of the enone bridge.

Reactivity Profiles of the Furan Moieties in Conjugated Systems

Electrophilic Substitution: Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (the position adjacent to the oxygen and furthest from the propenone substituent). The electron-withdrawing effect of the conjugated system deactivates the furan ring to some extent compared to unsubstituted furan, but reactions like nitration, halogenation, and acylation are still feasible under appropriate conditions researchgate.net. Theoretical studies using Hückel Molecular Orbital (HMO) models can help predict the relative reactivity of different positions on the furan ring researchgate.net.

Oxidative Dearomatization: The furan rings can be susceptible to oxidative dearomatization, especially when activated. Research on a related compound, 3-(furan-2-yl)-1,3-diarylpropan-1-one, showed that oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) leads to dearomatization of the furan ring to form an unsaturated 1,4,7-trione intermediate nih.gov. This demonstrates that the furan nucleus can be opened under oxidative conditions, providing a pathway to different classes of compounds.

Derivatization Strategies for Structural Analogues and Libraries

The synthesis of analogues of this compound is crucial for exploring its potential applications, for example, in medicinal chemistry. The most common synthetic route is the Claisen-Schmidt condensation jmpas.com.

This reaction involves the base-catalyzed condensation of a ketone with an aldehyde. For this compound, this would involve the reaction of 2-acetylfuran (B1664036) with 2-furaldehyde.

Strategies for Analogue Synthesis:

Variation of the Ketone: By replacing 2-acetylfuran with other substituted acetylfurans or different aryl/heteroaryl methyl ketones, the "A-ring" of the chalcone (B49325) can be modified.

Variation of the Aldehyde: By replacing 2-furaldehyde with substituted furaldehydes or other aryl/heteroaryl aldehydes, the "B-ring" can be altered.

Modification of the Propenone Bridge: Subsequent reactions on the parent molecule, such as the reduction of the double bond to create dihydrochalcone analogues or the reduction of the carbonyl group, can further increase structural diversity nih.gov.

Heterocyclic Annulation: As discussed in section 3.2, using the parent chalcone as a scaffold to build new heterocyclic rings (e.g., pyrazolines, pyrimidines) is a highly effective strategy for generating diverse chemical libraries researchgate.net.

Microwave-assisted synthesis has been shown to be an efficient method for producing libraries of furan-based chalcones in excellent yields and shorter reaction times compared to conventional heating nih.gov. This approach allows for the rapid generation of a wide array of structural analogues for biological screening.

| Strategy | Description | Example Precursors | Resulting Analogue Type |

| Varying Ketone | Use of different methyl ketones in Claisen-Schmidt condensation. | 3-Acetylfuran, Acetophenone (B1666503), 2-Acetylthiophene | Modified "A-ring" chalcones |

| Varying Aldehyde | Use of different aldehydes in Claisen-Schmidt condensation. | 5-Methyl-2-furaldehyde, Benzaldehyde, Thiophene-2-carboxaldehyde | Modified "B-ring" chalcones nih.govsemanticscholar.org |

| Bridge Modification | Chemical transformation of the enone linker post-synthesis. | NaBH₄ reduction, Catalytic hydrogenation | Dihydrochalcones, Allylic alcohols nih.gov |

| Heterocycle Annulation | Reaction of the enone with binucleophiles to form a new ring. | Hydrazine, Thiourea, Guanidine | Pyrazolines, Thiazines, Pyrimidines researchgate.net |

Spectroscopic and Advanced Structural Characterization Methodologies

Single-Crystal X-Ray Diffraction for Precise Molecular and Supramolecular Architecture Determination

A study on (E)-1,3-Di(2-furyl)-2-propen-1-one revealed that the asymmetric unit of the crystal contains two crystallographically independent molecules. researchgate.net Both molecules were found to be non-planar, with dihedral angles between the two furan (B31954) rings of 10.43 (6)° and 11.59 (7)°. researchgate.net

Beyond the individual molecular structure, SC-XRD elucidates how molecules are arranged in the crystal lattice, a concept known as crystal packing. researchgate.net This packing is governed by various intermolecular interactions.

In the case of (E)-1,3-Di(2-furyl)-2-propen-1-one, the crystal structure is stabilized by weak intra- and intermolecular C—H···O hydrogen bonds and C—H···π interactions. researchgate.net Classical hydrogen bonds and aromatic π-π stacking, which are common in other organic crystals, were not the dominant interactions in this particular structure. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov

Table 2: Crystallographic Data for (E)-1,3-Di(2-furyl)-2-propen-1-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5310 (11) |

| b (Å) | 10.7410 (10) |

| c (Å) | 15.345 (2) |

| β (°) | 108.795 (9) |

| V (ų) | 1797.7 (3) |

| Z | 8 |

| R-factor | 0.038 |

Data obtained at T = 293 K.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Product Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like 1,3-Di(2-furyl)-2-propen-1-one is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. tutorchase.com

The fragmentation of this compound would likely proceed through cleavage at various points along the propenone bridge and the furan rings. Common fragmentation pathways for ketones and aromatic compounds can provide clues to the expected fragments. libretexts.org For instance, cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. libretexts.org The stability of the resulting fragment ions, such as those stabilized by the aromatic furan rings, will influence the intensity of their corresponding peaks in the mass spectrum, with the most stable fragment often giving rise to the base peak. tutorchase.comyoutube.com

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| Fragment | Potential m/z |

|---|---|

| [C₄H₃O]⁺ (Furyl cation) | 67 |

| [C₄H₃O-CO]⁺ (Furoyl cation) | 95 |

| [M - C₄H₃O]⁺ | 147 |

| [M]⁺ (Molecular ion) | 214 |

Note: The exact fragmentation pattern can depend on the ionization method used.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. gammadata.se These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation. youtube.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com It is complementary to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.com For instance, the C=C stretching vibrations of the relatively non-polar propenone backbone might be more intense in the Raman spectrum.

The combination of FT-IR and Raman data, often supported by computational calculations, allows for a comprehensive assignment of the vibrational modes of this compound. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650-1680 |

| C=C (Alkenyl) | Stretching | 1620-1650 |

| C-H (Furan) | Stretching | 3100-3150 |

| C-O-C (Furan) | Stretching | 1000-1300 |

These are approximate ranges and can vary based on the specific molecular environment.

Theoretical and Computational Chemistry of 1,3 Di 2 Furyl 2 Propen 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1,3-di(2-furyl)-2-propen-1-one. These computational methods offer a detailed view of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the related compound (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations with the B3LYP hybrid functional and a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry in the gas phase. researchgate.net These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometry reveals a planar conformation for the molecule, where all the constituent atoms lie within the same geometrical plane. nih.gov This planarity is a significant feature, influencing the molecule's electronic properties and intermolecular interactions.

The energetics of the molecule, including its electronic energy and dipole moment, have also been calculated. For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the dipole moment was calculated to be 3.33 Debye. researchgate.net Such calculations provide a quantitative measure of the molecule's polarity, which is crucial for understanding its solubility and interaction with other polar molecules.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For chalcone (B49325) derivatives, the HOMO is typically the electron donor, while the LUMO acts as the electron acceptor. malayajournal.orgacadpubl.eu The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In a study of a similar furan-containing compound, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, with the furfuryl ring being excluded from the LUMO. malayajournal.org This distribution indicates that charge transfer can occur within the molecule. malayajournal.org

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. acadpubl.eubhu.ac.in The MEP map uses a color scale to show regions of different electrostatic potential, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). malayajournal.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the provided results, MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. mdpi.com These simulations can model the dynamic behavior of molecules over time, providing insights into the different conformations they can adopt and the transitions between them. nih.govresearchgate.net

For flexible molecules, MD simulations can determine the ratios of various conformations and their lifetimes. mdpi.com This is particularly relevant for understanding how the molecule behaves in different environments, such as in various solvents. The interactions with solvent molecules can significantly influence the conformational preferences of the solute molecule. By simulating the system in a solvent box, researchers can study these interactions and their effect on the molecule's structure and dynamics.

Recent advancements have combined MD simulations with machine learning techniques, such as autoencoders, to explore protein conformational spaces more efficiently. nih.govresearchgate.net This approach can predict new, physically realistic conformations that may not be sampled in standard MD simulations, offering a more complete picture of the molecule's conformational landscape. nih.govresearchgate.net

In Silico Prediction of Reaction Mechanisms and Transition States

Information on in silico prediction of reaction mechanisms and transition states specifically for this compound is not available in the provided search results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Excluding Prohibited Biological Activity Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their activities or properties. researchgate.netnih.gov These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity or property.

For chalcone derivatives, QSAR studies have been conducted to understand the structural requirements for their various activities. researchgate.netresearchgate.net These studies often use a series of related compounds to develop a model that can predict the activity of new, unsynthesized compounds. The molecular descriptors used in these models can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.net

For instance, a QSAR study on a series of 1,3-diaryl-2-propen-1-ones revealed that selected electronic, steric, and lipophilic parameters had a good correlation with their activity. researchgate.net The quality of a QSAR model is often assessed by its correlation coefficient (r²), which indicates how well the model fits the data. researchgate.net Such studies can guide the design of new chalcone derivatives with desired properties.

Investigation of Biological Activities: Mechanistic and in Vitro Studies

In Vitro Antimicrobial Activity and Proposed Mechanisms of Action

Chalcones represent a class of compounds with significant potential in the development of new antimicrobial agents. Their mechanism of action is often attributed to the reactive α,β-unsaturated keto group.

While direct studies on the antibacterial activity of 1,3-Di(2-furyl)-2-propen-1-one are limited, research on structurally similar furan-containing chalcones provides significant insights. A study on the chalcone (B49325) (E)-1-(4-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one (AFPO) demonstrated its ability to potentiate the effects of conventional antibiotics against multidrug-resistant (MDR) bacterial strains. nih.gov

The intrinsic antibacterial activity of AFPO was evaluated by determining its Minimum Inhibitory Concentration (MIC). Against the Gram-positive bacterium Staphylococcus aureus, the compound itself showed limited activity. However, it displayed a more promising intrinsic activity against the Gram-negative bacterium Escherichia coli. nih.gov The key finding was AFPO's synergistic effect when combined with standard antibiotics, suggesting it may interfere with bacterial resistance mechanisms. nih.gov

Table 1: In Vitro Antibacterial Activity of a Related Furan (B31954) Chalcone (AFPO)

| Bacterial Strain | Gram Type | Compound | MIC (μg/mL) | Observed Effect |

|---|---|---|---|---|

| Staphylococcus aureus 10 | Gram-Positive | (E)-1-(4-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one (AFPO) | 1024 | Synergy observed with penicillin, norfloxacin, ampicillin/sulbactam, and gentamicin. nih.gov |

| Escherichia coli 06 | Gram-Negative | 256 | Synergy observed with norfloxacin, gentamicin, and penicillin. nih.gov |

The development of novel antifungal agents is critical due to rising resistance to existing drugs like fluconazole. frontiersin.org Many new agents, including those with a 1,2,4-triazole (B32235) core, target the fungal enzyme sterol 14-α demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.govmdpi.com Although the precise cellular targets of furan-based chalcones require more specific investigation, the general activity of the chalcone class suggests potential for further development. nih.gov

Antioxidant and Radical Scavenging Mechanisms in Cell-Free Systems

The antioxidant capacity of chemical compounds is frequently evaluated using cell-free systems that measure their ability to scavenge synthetic free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation, which is decolorized in the presence of an antioxidant. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.govnih.gov While these methods are standard for evaluating the antioxidant potential of various compounds, including other chalcone derivatives, specific quantitative data on the radical scavenging activity of this compound from these cell-free assays is not detailed in the available literature.

Enzyme Inhibition Studies and Ligand-Enzyme Binding Mechanisms (e.g., Urease, Xanthine (B1682287) Oxidase)

The ability of chalcones to inhibit specific enzymes is a key area of investigation for therapeutic applications.

Urease Inhibition: Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of gastric ulcers. mdpi.com Inhibition of urease can therefore be an effective antibacterial strategy. mdpi.com A study on a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-one derivatives, which are structurally related to this compound, demonstrated significant urease inhibitory activity. mdpi.com

Several derivatives in the study showed more potent inhibition than the standard inhibitor, thiourea. The mechanism is believed to involve the chelation of the nickel ions in the enzyme's active site by the chalcone molecule. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that the type and position of substituents on the aryl ring significantly influence the inhibitory potency. mdpi.com

Table 2: Urease Inhibition by Related 1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-one Derivatives

| Compound | IC50 (μM) |

|---|---|

| 1-Phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 mdpi.com |

| 1-Phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 mdpi.com |

| 1-Phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 21.05 ± 3.2 mdpi.com |

| Thiourea (Reference) | 21.25 ± 0.15 mdpi.com |

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are used as therapeutic agents. mdpi.comnih.gov The inhibition of XO can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, which can be determined through kinetic studies. mdpi.comnih.gov While various natural and synthetic compounds, including some flavonoids, have been identified as XO inhibitors, specific studies on the inhibitory activity and binding mechanism of this compound against xanthine oxidase have not been reported. nih.gov

Mechanisms of Cytotoxicity in Cancer Cell Lines (In Vitro Models Only)

Chalcone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their pro-apoptotic activity is a commonly cited mechanism of action. researchgate.net While direct cytotoxic data for this compound is limited, a study on its close structural analog, 1,3-di(thiophen-2-yl)prop-2-en-1-one, provides valuable insight into the potential anti-cancer activity of this class of compounds. researchgate.net

The thiophene (B33073) analog was tested against human breast adenocarcinoma (MCF7), human osteosarcoma (MG63), and non-cancerous fibroblast (L929) cell lines. The study determined the compound's effect on cell viability, indicating a dose-dependent cytotoxic effect on the cancer cell lines. researchgate.net Such studies are crucial for identifying new chemotherapeutic candidates that are selective for cancer cells over normal cells. nih.govmdpi.com

Table 3: Cytotoxic Activity of 1,3-di(thiophen-2-yl)prop-2-en-1-one (A Structural Analog)

| Cell Line | Cell Type | Observation |

|---|---|---|

| MCF7 | Human Breast Adenocarcinoma | Cytotoxic and anti-cancer effects were observed. No toxic effect was noted at concentrations below 20 µg/mL after 24 and 48 hours of application. researchgate.net |

| MG63 | Human Osteosarcoma | |

| L929 | Fibroblast (Non-Cancerous Control) | The compound was evaluated against this cell line to assess its selectivity. researchgate.net |

Receptor Binding and Molecular Signaling Pathway Modulation in Cellular Assays

The interaction of small molecules with specific cellular receptors and their subsequent modulation of signaling pathways are fundamental to pharmacology. G protein-coupled receptors (GPCRs), for instance, are a major class of receptors that are targeted by a large percentage of modern drugs. nih.gov However, based on the available scientific literature, there are no specific studies detailing the binding of this compound to any specific cellular receptors or its ability to modulate molecular signaling pathways in cellular assays. Research in this area would be necessary to uncover novel mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Studies in Defined Biological Contexts (In Vitro Focus)

The therapeutic potential of chalcones, including this compound and its analogs, is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for identifying the specific molecular features that govern biological activity. By systematically modifying the chalcone scaffold and evaluating the effects of these changes on in vitro biological targets, researchers can design more potent and selective compounds. The following sections detail SAR findings for furan-containing chalcones in various biological contexts.

Urease Inhibition

A series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-one derivatives have been synthesized and evaluated for their in vitro inhibitory activity against bacterial urease. nih.govresearchgate.net SAR analysis revealed that the nature and position of substituents on the terminal aryl ring significantly influence the compound's inhibitory potency. nih.gov

Key findings from these studies indicate that the presence of electron-withdrawing groups, particularly halogens, on the aryl ring enhances urease inhibition. Specifically, dichloro-substituted analogs demonstrated the highest activity. The compound 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one emerged as the most potent inhibitor in the series, with an IC₅₀ value lower than that of the standard inhibitor, thiourea. nih.govresearchgate.net This suggests that the electronic properties and steric factors of the substituent play a critical role in the interaction with the urease enzyme's active site. nih.gov

| Compound | Substituent on 5-Aryl Ring | Urease Inhibition IC₅₀ (μM) |

|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 2,5-dichloro | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 2-chloro | 18.75 ± 0.85 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 3,4-dichloro | 21.05 ± 3.2 |

| Thiourea (Standard) | N/A | 21.25 ± 0.15 |

Antiproliferative and Cytotoxic Activity

The chalcone framework is a well-established scaffold for developing anticancer agents. SAR studies on furan-containing chalcones have provided insights into the structural requirements for cytotoxicity against various cancer cell lines.

In one study, the introduction of a furoyl substituent (an ester or amide) on the A-ring of the chalcone skeleton was found to significantly enhance cytotoxicity against human leukemia cells (U-937 and HL-60). csic.es The synthetic chalcone 2′-furoyloxy-4-methoxychalcone, for instance, was found to be at least ten times more potent than the antineoplastic drug etoposide (B1684455) against U-937 cells. csic.es This highlights the positive contribution of an additional heterocyclic ring linked via an ester or amide group. csic.es

Further research into furan-ring fused chalcones showed that attaching a furan moiety to the A-ring of 2',4'-dihydroxychalcone (B613834) enhanced its antiproliferative activity against HL60 promyelocytic leukemia cells by more than twofold. nih.gov This indicates that benzofurans may be a valuable component in the design of biologically active flavonoids. nih.gov

| Compound/Analog Type | Modification | Target Cell Line | Biological Activity (IC₅₀ or GI₅₀) |

|---|---|---|---|

| 2′-furoyloxy-4-methoxychalcone | Furoyl ester on A-ring | U-937 (Leukemia) | 0.2 ± 0.1 μM |

| 2′-furoylamido-4-methoxychalcone | Furoyl amide on A-ring | U-937 (Leukemia) | 1.3 ± 0.1 μM |

| Furan-fused chalcone | Furan moiety on A-ring | HL60 (Leukemia) | >2-fold increase vs. parent chalcone |

| CM-M345 (Analog 36) | Amine group substitution | HCT116 (Colorectal) | Increased selectivity vs. p53-null cells |

Tyrosinase Inhibition

A series of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives were evaluated for their in vitro inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. mdpi.com The SAR study revealed a strong dependence on the substitution pattern of the phenyl ring.

The presence and position of hydroxyl groups on the phenyl ring were critical for potent inhibition. An analog bearing a 2,4-dihydroxy substitution pattern on the benzylidene moiety (the phenyl ring) exhibited exceptionally potent tyrosinase inhibitory activity, with an IC₅₀ value in the nanomolar range (0.0433 µM), far exceeding the potency of the standard inhibitor, kojic acid (IC₅₀ = 19.97 µM). mdpi.com Molecular docking studies suggest that these hydroxyl groups can bind to key residues in both the catalytic and allosteric sites of the enzyme. mdpi.com In contrast, compounds with no hydroxyl groups or only a single hydroxyl group showed significantly weaker activity. mdpi.com

| Compound | Substituent on Phenyl Ring | Tyrosinase Inhibition (Monophenolase) IC₅₀ (μM) |

|---|---|---|

| Compound 8 | 2,4-dihydroxy | 0.0433 |

| Compound 7 | 4-hydroxy | 3.82 |

| Compound 1 | Unsubstituted | >100 |

| Kojic Acid (Standard) | N/A | 19.97 |

Anti-inflammatory and Antimalarial Activities

The 1,3-diaryl-2-propen-1-one framework, to which this compound belongs, serves as a versatile template for developing agents with anti-inflammatory and antimalarial properties. nih.govnih.gov QSAR studies have shown that the anti-inflammatory activity, often mediated through COX-2 inhibition, has a significant correlation with selected electronic, steric, and lipophilic parameters of the substituents on the aryl rings. nih.gov This indicates that the 1,3-diaryl-2-propen-1-one structure is an attractive scaffold for optimization to enhance anti-inflammatory potency. nih.govresearchgate.net

Similarly, in the context of antimalarial drug discovery, investigations into 1-phenyl-3-aryl-2-propen-1-ones led to the identification of several inhibitors with submicromolar efficacy against Plasmodium falciparum in vitro. nih.gov QSAR models developed for substituted 1,3-diaryl propenone derivatives highlight the structural features and binding characteristics crucial for potent growth inhibition of the malaria parasite. researchgate.net These studies collectively underscore that targeted modifications to the aryl rings, guided by SAR and QSAR principles, can lead to the rational design of novel inhibitors for these diseases.

Applications in Materials Science and Advanced Technologies

Role in Polymerization Processes and Material Property Modification

Chalcones, as a class of compounds, are known to participate in photo-initiated polymerization processes. researchgate.net The α,β-unsaturated ketone moiety within the chalcone (B49325) structure can undergo polymerization upon exposure to light, leading to the formation of polymer chains. This property makes them useful as photo-cross-linking units in various materials. researchgate.net

Furthermore, furan-based compounds are utilized in the synthesis of polyesters. For instance, poly(hexylene 2,5-furandicarboxylate) (PHF) is a furan-type polyester (B1180765) synthesized from renewable resources and exhibits properties comparable to poly(hexamethylene terephthalate) (PHT). ncsu.edu The synthesis and characterization of various poly(alkylene 2,5-furandicarboxylate)s, including PHF, have been reported, demonstrating their potential as thermoplastic polyester materials. ncsu.edu While direct studies on the polymerization of 1,3-di(2-furyl)-2-propen-1-one are not extensively documented, the known reactivity of chalcones and the use of furans in polymer synthesis suggest its potential as a monomer or a component for modifying polymer properties.

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Furan-containing chalcones have been investigated for their potential in optoelectronic applications due to their photophysical properties. For example, two novel chalcone derivatives, 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one (2AF4B) and (E) 1-(furan-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one (2AF4N), have been synthesized and characterized for their potential use in LED and solar cell fabrication. ijert.org These crystals exhibit high optical transmittance in the visible region and possess blue light emission properties, as confirmed by photoluminescence studies. ijert.org

The nonlinear optical (NLO) properties of chalcone derivatives are also of significant interest for optoelectronics. analis.com.my The presence of a π-conjugated system in chalcones can lead to a high NLO response. analis.com.my For instance, the introduction of an acetylide moiety into a chalcone system has been shown to enhance its thermal stability and nonlinear optical properties, making it a candidate for optoelectronic applications. analis.com.my Chalcone derivatives are also known for their second harmonic generation (SHG) behavior, which is a key property for NLO materials. researchgate.net

| Compound | Thermal Stability (°C) | Optical Band Gap (eV) | Emission | Reference |

| 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one (2AF4B) | 131.59 | 3.48 | Blue | ijert.org |

| (E) 1-(furan-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one (2AF4N) | 224 | 3.55 | Blue | ijert.org |

Development of Chemo/Biosensors (Non-Human Application)

Chalcone derivatives have emerged as promising candidates for the design of chemosensors for detecting various analytes, particularly metal ions. rsc.orgresearchgate.net The sensing mechanism often relies on the interaction between the analyte and the chalcone framework, which leads to a change in the optical properties of the sensor, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). researchgate.net

For example, a novel chalcone derivative has been designed and synthesized for the selective and sensitive detection of Cu(II) ions. ciac.jl.cn This probe exhibits a noticeable color change from light yellow to red in the presence of Cu(II) and has a low limit of detection of 27.8 nmol/L. ciac.jl.cn The binding stoichiometry between the probe and Cu(II) was determined to be 1:1. ciac.jl.cn Another study reported new fluorescent chemosensors for Cu²⁺ based on a chalcone backbone with a di-(2-picolyl)amine (DPA) as a receptor moiety. researchgate.net These sensors showed a strong quenching effect in the presence of Cu²⁺ with detection limits below the micromolar level. researchgate.net

While specific studies on this compound as a chemosensor are limited, the general principles of chalcone-based sensors suggest its potential in this area. The furan (B31954) rings and the carbonyl group of this compound could potentially act as coordination sites for metal ions.

| Sensor | Analyte | Detection Method | Limit of Detection | Reference |

| (E)-3-(1-butyl-1H-indol-3-yl)-1-(pyridin-2-yl)prop-2-en-1-one | Cu(II) | Colorimetric | 27.8 nmol/L | ciac.jl.cn |

| Chalcone-DPA conjugate | Cu(II) | Fluorescent | < 1 µM | researchgate.net |

Catalytic Applications and Ligand Design for Metal Complexes

Metal complexes of chalcone derivatives have garnered significant attention due to their potential catalytic applications. researchgate.netresearchgate.net The complexation of metal ions with chalcone ligands can enhance their catalytic activity. researchgate.net For instance, neutral copper(II) complexes containing chalcone ligands have been synthesized and their catalytic activity was examined in the oxidation of 3,5-di-tert-butylcatechol. researchgate.net

Photovoltaic Applications and Dye-Sensitized Solar Cell Components

Chalcone derivatives are being explored as sensitizers in dye-sensitized solar cells (DSSCs), a type of thin-film solar cell. espublisher.com The efficiency of DSSCs is highly dependent on the properties of the dye sensitizer. espublisher.comresearchgate.netrsc.org The introduction of fluorine atoms into the structure of conjugated polymers used in organic photovoltaics has been shown to improve their performance by manipulating molecular packing, optical bandgap, and molecular energy levels. nih.govrsc.org

Advanced Analytical and Methodological Studies

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are fundamental in the analysis of 1,3-Di(2-furyl)-2-propen-1-one, enabling its separation from reaction mixtures, purification, and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

While specific HPLC method details for this compound are not extensively documented in the public domain, general principles for chalcone (B49325) analysis can be applied. A typical method would likely employ a reversed-phase C18 column. nih.govgsconlinepress.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode to ensure good resolution from impurities. nih.govgsconlinepress.comnih.gov Detection is commonly performed using a UV-Vis detector, as the conjugated system of the chalcone structure results in strong UV absorbance. gsconlinepress.com

Table 1: Illustrative HPLC Method Parameters for Chalcone Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) gsconlinepress.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture nih.govgsconlinepress.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 258 nm) gsconlinepress.com |

| Injection Volume | 10 - 20 µL nih.gov |

The development and validation of such a method would involve assessing parameters like linearity, precision, accuracy, and robustness to ensure its suitability for quantitative analysis. nih.govgsconlinepress.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sums.ac.ir While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its volatile derivatives or potential degradation products. nih.gov The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of components in a mixture and their identification based on their mass spectra. semanticscholar.orgbotanyjournals.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. sums.ac.ir The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, which can be compared to spectral libraries for identification. semanticscholar.org

Table 2: General GC-MS Analytical Parameters

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen sums.ac.ir |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | A programmed temperature ramp to separate compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV sums.ac.ir |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition pathways, and phase transitions of materials.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov For this compound, TGA can determine the temperatures at which it begins to decompose and the extent of mass loss at different stages. This information is critical for understanding its thermal stability. Studies on similar chalcone derivatives have shown that they can exhibit a single-step decomposition process at elevated temperatures. mdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would reveal its melting point, which is a key physical property for characterization and purity assessment. mdpi.comnih.gov The enthalpy of fusion can also be determined from the DSC peak. mdpi.com

Table 3: Hypothetical Thermal Analysis Data for a Chalcone Derivative

| Analysis | Parameter | Observation |

| TGA | Onset of Decomposition | ~200 - 300 °C |

| Mass Loss | Single or multi-step process | |

| DSC | Melting Point (Tm) | Sharp endothermic peak |

| Enthalpy of Fusion (ΔHf) | Calculated from the peak area |

Electrochemical Characterization and Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. The electrochemical behavior of this compound is of interest due to the presence of electroactive moieties, including the furan (B31954) rings and the α,β-unsaturated ketone system.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. For chalcones, the electrochemical behavior is influenced by the substituents on the aromatic rings. researchgate.net The oxidation process may involve the furan rings, while the reduction typically involves the enone moiety. beilstein-journals.org

Studies on related heterocyclic compounds have shown that the electrochemical profiles can consist of one or more irreversible or quasi-reversible peaks, corresponding to successive electron transfer processes. beilstein-journals.org The data obtained from these studies, such as peak potentials, can provide insights into the electronic structure and reactivity of the molecule.

Table 4: Representative Electrochemical Data for a Redox-Active Organic Compound

| Technique | Parameter | Typical Value Range |

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.5 to +1.5 V (vs. a reference electrode) |

| Reduction Potential (Epc) | -0.5 to -1.5 V (vs. a reference electrode) | |

| Electron Transfer | Reversible, quasi-reversible, or irreversible |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for the rational design of novel 1,3-di(2-furyl)-2-propen-1-one derivatives with enhanced biological activities. researchgate.net By leveraging computational power, researchers can navigate the vast chemical space of furan (B31954) chalcones with unprecedented efficiency. nih.govnsf.gov

ML-based Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this revolution. nih.gov These models, often built using algorithms like random forests, can predict the biological activity of chalcone (B49325) derivatives against a wide range of targets, including those relevant to cancer, inflammation, and infectious diseases. nih.govnih.gov For instance, a library of chalcones can be screened virtually to identify compounds with high predicted inhibitory potential against specific enzymes or receptors. nih.gov This in silico screening significantly narrows down the number of candidates for synthesis and experimental testing, saving considerable time and resources. arxiv.orgarxiv.org

Key to the success of these models is the selection of appropriate molecular descriptors. These can range from simple 2D fingerprints to more complex 3D electronic and steric parameters. arxiv.orgarxiv.org Studies have shown that electronic properties, such as orbital energies and electronic populations, can be highly informative for predicting the biological activity of chalcones. arxiv.orgarxiv.org

Table 1: Application of Machine Learning in Chalcone Research

| ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Rapidly identify derivatives with potentially enhanced therapeutic effects. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. nih.gov | Prioritize the synthesis of the most promising this compound analogues. |

| De Novo Design | Generates novel molecular structures with desired properties. youtube.com | Design entirely new furan chalcones with optimized activity and safety profiles. |

| Toxicity Prediction | Predicts potential adverse effects of compounds. researchgate.net | Early identification and avoidance of potentially toxic derivatives. |

Advancements in Sustainable Synthesis and Green Chemistry for Furan Chalcones

The principles of green chemistry are increasingly influencing the synthesis of furan chalcones, aiming to develop more environmentally benign and efficient methodologies. nih.govmdpi.com Traditional methods often rely on hazardous solvents and catalysts, generating significant waste. Future research will focus on adopting greener alternatives. rsc.org

Key areas of advancement include:

Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. frontiersin.org Glycerin has also been explored as a green solvent for chalcone synthesis. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound are being increasingly used to accelerate reaction times and improve yields in chalcone synthesis, often under solvent-free conditions. nih.gov

Catalyst Innovation: The development of reusable and biodegradable catalysts, such as l-proline-based ionic liquids, is a significant step towards more sustainable processes. nih.gov Heterogeneous catalysts, including TiO2 nanoparticles, also offer advantages in terms of recyclability. frontiersin.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single pot without the isolation of intermediates minimizes solvent usage and waste generation. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov

The synthesis of this compound and its derivatives stands to benefit significantly from these green chemistry approaches. rsc.org For instance, the Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, can be adapted to these more sustainable conditions. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. acs.orgeurjchem.com While the Claisen-Schmidt condensation is the primary route to its synthesis, future research will undoubtedly uncover novel reactivity and transformation pathways. researchgate.net

One area of exploration is the use of this compound as a key intermediate for the synthesis of more complex heterocyclic systems. researchgate.net For example, it can serve as a precursor for the synthesis of pyrazolines, pyrimidines, and other medicinally relevant scaffolds through reactions like Michael addition followed by cyclization. nih.govresearchgate.netnih.gov

Furthermore, the furan rings themselves offer opportunities for unique transformations. The Diels-Alder reaction, for instance, can be employed to construct complex polycyclic structures from furanic dienes. mdpi.com Investigating the participation of the furan moieties of this compound in such cycloaddition reactions could lead to the discovery of novel molecular architectures with interesting biological properties.

The development of new catalytic systems will also be crucial in unlocking novel reactivity. Transition-metal catalysis, for example, could enable previously inaccessible transformations of the chalcone backbone.

Development of Multifunctional Materials Incorporating this compound Scaffolds

The unique photophysical and electronic properties of chalcones make them attractive building blocks for the development of multifunctional materials. researchgate.net The this compound scaffold, with its extended π-conjugation, is a promising candidate for incorporation into polymers and other materials with applications in optics, electronics, and sensing. acs.org

Chalcone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The design and synthesis of new furan-based chalcone crystals with optimized NLO responses is an active area of research. researchgate.net

Furthermore, the ability of chalcones to undergo photochemical reactions, such as [2+2] cycloaddition, opens up possibilities for creating photoresponsive materials. These materials could find applications in areas such as data storage, photolithography, and smart coatings. The chromenopyridine scaffold, which can be synthesized from chalcone precursors, is another privileged structure in drug design and materials science. mdpi.com

The incorporation of this compound into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and optical properties. These materials could have applications as, for example, fluorescent sensors or components in organic light-emitting diodes (OLEDs).

Deeper Mechanistic Elucidation of Molecular Interactions in Biological Systems (In Vitro)

While numerous studies have reported the biological activities of furan chalcones, a deeper understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.govconsensus.app Future in vitro studies will be crucial for elucidating the precise molecular interactions between this compound derivatives and their biological targets. nih.govnih.gov

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on how these compounds bind to proteins and other biomolecules. Molecular docking and molecular dynamics simulations can complement these experimental approaches by providing insights into the binding modes and energetics of these interactions. nih.govjapsonline.comnih.gov

For example, in the context of enzyme inhibition, it is important to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov Kinetic studies can provide this information, which is vital for understanding the compound's mechanism of action and for guiding further optimization. nih.gov

Identifying the specific amino acid residues involved in the binding of this compound derivatives to their target proteins is another key objective. nih.govmdpi.com This information can be obtained through site-directed mutagenesis studies, where specific amino acids in the protein's active site are altered to assess their impact on ligand binding.

A thorough understanding of the structure-activity relationships (SAR) is also essential. researchgate.net By systematically modifying the structure of this compound and evaluating the effects of these modifications on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. researchgate.netanadolu.edu.tr This knowledge is invaluable for the design of more potent and selective analogues.

Table 2: Investigated In Vitro Activities of Furan Chalcones

| Biological Activity | Target/Assay | Reference |

| Antimicrobial | Glucosamine-6-phosphate synthase | nih.govnih.gov |

| Anticancer | Various cancer cell lines (e.g., HepG2, MCF7, A549) | consensus.app |

| Anti-inflammatory | Phospholipase A2, Cyclooxygenases (COX-1 and COX-2) | nih.govresearchgate.net |

| Antioxidant | DPPH radical scavenging assay | nih.gov |

| Enzyme Inhibition | Urease, Monoamine Oxidase (MAO) | nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.